molecular formula C7H7NO3 B1657709 2-Hydroxylaminobenzoic acid CAS No. 579-73-7

2-Hydroxylaminobenzoic acid

Cat. No.: B1657709
CAS No.: 579-73-7
M. Wt: 153.14 g/mol
InChI Key: JKRIWPXSEMPTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxylaminobenzoic acid is an aminobenzoic acid that is benzoic acid substutited by a hydroxyamino group at position 2. It has a role as a bacterial metabolite. It is an aminobenzoic acid and a member of hydroxylamines.

Scientific Research Applications

Bacterial Degradation of Nitroaromatic Compounds

2-Hydroxylaminobenzoic acid plays a role in bacterial degradation of nitroaromatic compounds. Nadeau, He, and Spain (2003) studied the bacterial conversion of hydroxylamino aromatic compounds, revealing that these compounds are converted to either aminophenols or protocatechuate during bacterial degradation. This conversion involves an intramolecular transfer of hydroxyl groups, a crucial step in the degradation process (Nadeau, He, & Spain, 2003).

Photodegradation of Hazardous Water Contaminants

Gmurek, Rossi, Martins, Quinta-Ferreira, and Ledakowicz (2015) investigated the photodegradation of parabens, including hydroxybenzoic acid. Their study provides insights into the photodegradation process of these compounds using ultraviolet C lamps. The research aids in understanding how these contaminants can be efficiently removed from water, highlighting the environmental applications of studying such compounds (Gmurek et al., 2015).

Biotransformation in Cosmetic Products

León, de Vlieger, Chisvert, Salvador, Lingeman, Irth, and Giera (2009) explored the biotransformation products of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, a compound related to 2-hydroxybenzoic acid, in cosmetic products. The study focuses on understanding the metabolic pathways of this compound and its metabolites in human urine. Such research is crucial for evaluating the safety and impact of cosmetic ingredients on human health (León et al., 2009).

Enzymatic Reactions and Organic Synthesis

Katritzky, Duell, Durst, and Knier (1987) examined the catalytic activity of 2-iodoxybenzoic acid analogs, including 2-hydroxybenzoic acid derivatives, in the hydrolysis of active phosphates. This research contributes to the understanding of these compounds' roles in organic synthesis and enzymatic reactions, important for pharmaceutical and chemical industries (Katritzky et al., 1987).

Properties

CAS No.

579-73-7

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(hydroxyamino)benzoic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4,8,11H,(H,9,10)

InChI Key

JKRIWPXSEMPTNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NO

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NO

579-73-7

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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